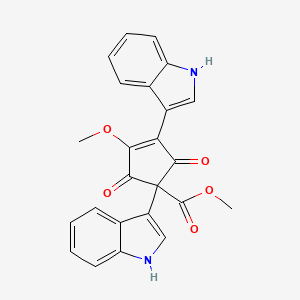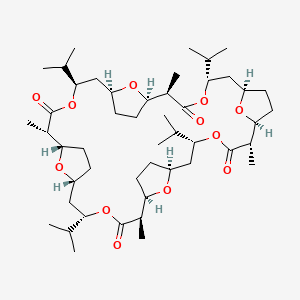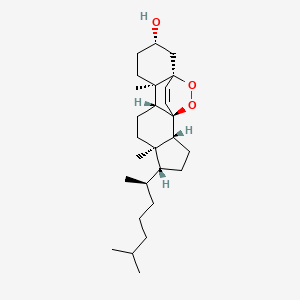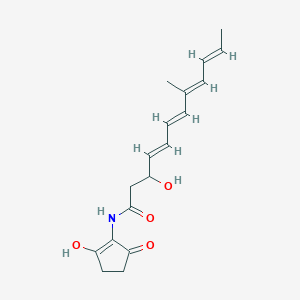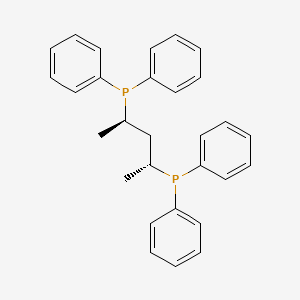
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chiral diphosphine ligands like (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane often involves enantioselective routes that ensure the chirality of the product. A notable example includes the enantioselective reduction of ketones or diketones followed by phosphination steps. In one study, an optically pure C1-symmetric diphosphine ligand was synthesized by enantioselective reduction of 3-benzyl-2,4-pentanedione, followed by reaction with potassium diphenylphosphide to yield the desired chiral diphosphine ligand (Bianchini, Barbaro, Scapacci, & Zanobini, 2000).
Molecular Structure Analysis
The molecular structure of chiral diphosphine ligands is characterized by the presence of two phosphorus atoms attached to a chiral carbon backbone. This arrangement is crucial for their application in catalysis as it allows for the formation of chiral centers at metal complexes. X-ray diffraction studies often reveal the detailed geometry of these ligands in complex with metals, demonstrating their ability to induce chirality in metal centers and influence the outcome of catalytic reactions.
Chemical Reactions and Properties
Chiral diphosphine ligands like (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane are widely used in asymmetric catalysis, especially in hydrogenation reactions. They form complexes with various metals, such as ruthenium, rhodium, and palladium, which are then used as catalysts in enantioselective reactions. For instance, Ru(II) complexes containing chiral diphosphine ligands have shown high enantioselectivity in the hydrogenation of ketones to chiral alcohols (Bianchini et al., 2000).
Applications De Recherche Scientifique
Catalysis
- Regioselective Arylation : BDPP is used as a ligand in palladium-catalyzed arylation reactions, demonstrating effective regiocontrol and high yields in the arylation of electron-rich olefins (Liu et al., 2006).
- Enantioselective Hydrogenation : It's utilized in ruthenium-catalyzed enantioselective hydrogenation, offering high enantioselectivity and good catalytic performance (Bianchini et al., 2000).
- Halogen Exchange in Catalysis : BDPP is involved in halogen exchange reactions in platinum-phosphine-tin(II) halide systems, highlighting its role in catalytic processes (Farkas et al., 1996).
Asymmetric Synthesis
- Hydroformylation of Styrene : BDPP-based ligands contribute to high enantioselectivity in the rhodium-catalyzed asymmetric hydroformylation of styrene (Buisman et al., 1997).
- Ring Opening Reactions : It's effective in catalyzing asymmetric ring opening reactions of oxabenzonorbornadienes with phenols, yielding high enantioselectivities and good yields (He et al., 2019).
Polymerization
- Copolymerization of Carbon Monoxide and Ethene : BDPP is used in palladium-catalyzed copolymerization of carbon monoxide with ethene, showing significant catalytic activity and providing insights into the influence of ligand stereoisomerism on catalytic performance (Bianchini et al., 1999).
Synthesis of Complexes
- Synthesis of Platinum Complexes : BDPP is employed in synthesizing platinum compounds for use in asymmetric hydroformylation, demonstrating the influence of ligand structure on catalytic selectivity (Tóth et al., 1997).
- Preparation of Phosphonium Salts : It's used in synthesizing bis-phosphonium salts from bromo-naphthoquinone, showcasing its utility in organic synthesis (Khasiyatullina et al., 2011).
Molecular Interaction Studies
- d8−d8 Interactions in Platinum Complexes : BDPP is integral in studying luminescent platinum complexes, helping to understand d8−d8 and ligand−ligand interactions (Lai et al., 1999).
Propriétés
IUPAC Name |
[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPJIUQROQJBG-JWQCQUIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447907 |
Source


|
| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
CAS RN |
96183-46-9 |
Source


|
| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

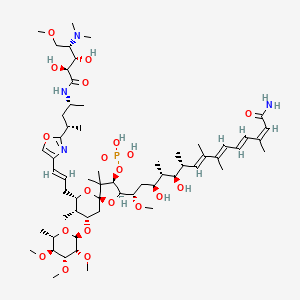
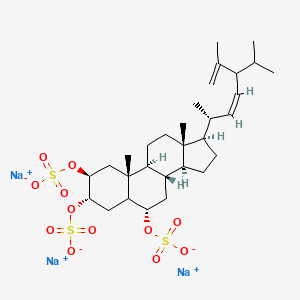
![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)
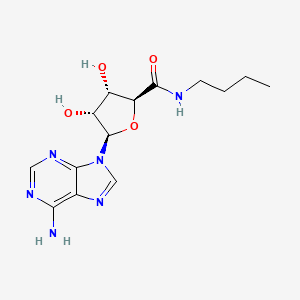
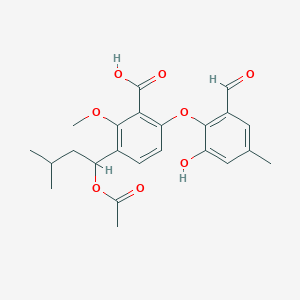
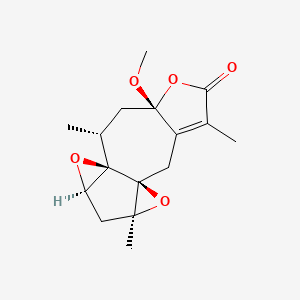
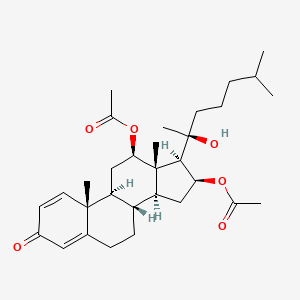
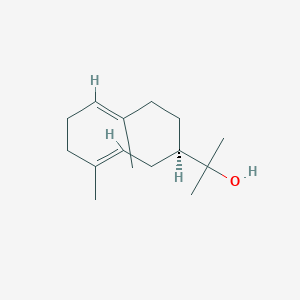
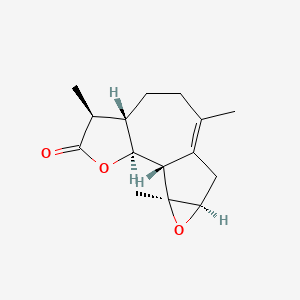
![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)
